Desmethylphenyl-methyl Zolpidem N-Oxide-d6
Description
Contextualization of Zolpidem Biotransformation in Contemporary Pharmaceutical Research
Zolpidem, a widely prescribed hypnotic agent, undergoes extensive metabolism in the human body primarily orchestrated by the cytochrome P450 (CYP) enzyme system. nih.govpharmgkb.orgdrugbank.com The main routes of biotransformation involve oxidation of the methyl groups on both the phenyl and imidazopyridine rings, leading to the formation of carboxylic acid metabolites, as well as hydroxylation of the imidazopyridine moiety. drugbank.com The predominant enzyme responsible for Zolpidem's metabolism is CYP3A4, with contributions from CYP1A2, CYP2C9, CYP2C19, and CYP2D6. nih.govpharmgkb.orgresearchgate.net
The study of these metabolic pathways is crucial for several reasons. It helps in understanding the drug's pharmacokinetic profile, identifying potential drug-drug interactions, and ensuring the safety and efficacy of the therapy. nih.gov Furthermore, in forensic and clinical toxicology, the detection and quantification of Zolpidem and its metabolites in biological samples like urine and hair are essential for compliance monitoring and in investigations of drug-facilitated crimes. nih.govnih.gov The development of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in advancing research in this area. nih.govnih.gov
Foundational Principles of Stable Isotope-Labeled Compounds in Drug Metabolism and Toxicological Investigations
Quantitative bioanalysis using LC-MS/MS has become the gold standard in drug metabolism and toxicology. The accuracy and reliability of these methods are significantly enhanced by the use of internal standards, with stable isotope-labeled (SIL) compounds being the preferred choice. nih.govscispace.comcrimsonpublishers.com SIL internal standards are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com
The fundamental principle behind the utility of SIL internal standards is their near-identical physicochemical properties to the analyte of interest. acanthusresearch.com This similarity ensures that the SIL standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. aptochem.com By adding a known amount of the SIL internal standard to a biological sample, any variations in sample preparation, extraction, or instrument response can be effectively normalized, leading to more precise and accurate quantification of the target analyte. nih.govscispace.com Deuterated standards, such as those containing a d6 label, are commonly used due to the relative ease and lower cost of their synthesis. aptochem.com
Definition and Research Significance of Desmethylphenyl-methyl Zolpidem N-Oxide-d6 as a Specialized Analytical Tool
This compound is a stable isotope-labeled derivative of a Zolpidem metabolite. Structurally, it is a form of Zolpidem N-Oxide where the methyl group on the phenyl ring has been removed (desmethylphenyl-methyl) and six hydrogen atoms have been replaced with deuterium (d6). Zolpidem N-Oxide itself is a known, though less common, metabolite of Zolpidem, formed through the oxidation of the nitrogen atom in the imidazopyridine ring. synzeal.com
The research significance of this compound lies in its role as a highly specific internal standard for the quantification of its corresponding non-labeled metabolite in complex biological matrices. The deuterium labeling provides a distinct mass shift, allowing it to be differentiated from the endogenous metabolite by the mass spectrometer, while its structural similarity ensures it behaves almost identically during the analytical process. acanthusresearch.comaptochem.com The use of such a specialized standard is critical in pharmacokinetic studies to accurately determine the concentration and elimination profile of this specific metabolite, and in forensic analysis to provide robust and defensible evidence of Zolpidem exposure. While detailed research findings specifically on this compound are not widely published, its utility can be inferred from the established principles of using SIL internal standards in bioanalysis. nih.govscispace.comcrimsonpublishers.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
253.33 g/mol |
IUPAC Name |
2-(2,6-dimethyl-1-oxidoimidazo[1,2-a]pyridin-1-ium-3-yl)-N,N-bis(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C13H17N3O2/c1-9-5-6-12-15(8-9)11(10(2)16(12)18)7-13(17)14(3)4/h5-6,8H,7H2,1-4H3/i3D3,4D3 |
InChI Key |
GJNYTXWYMKUURG-LIJFRPJRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)CC1=C([N+](=C2N1C=C(C=C2)C)[O-])C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CN2C(=[N+](C(=C2CC(=O)N(C)C)C)[O-])C=C1 |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Labeling Methodologies
Strategic Design and Synthetic Pathways for Zolpidem N-Oxide Derivatives
The synthesis of Zolpidem and its derivatives, including N-oxides, typically begins with the construction of the central imidazo[1,2-a]pyridine (B132010) skeleton. A common and efficient route involves the condensation reaction between a substituted 2-aminopyridine (B139424) and an α-bromoacetophenone derivative. nih.gov For the "desmethylphenyl" analogue, this would involve using an α-bromoacetophenone that lacks the methyl group on the phenyl ring, as opposed to the 4-methylphenyl (p-tolyl) group used for Zolpidem itself.
A plausible synthetic pathway can be outlined in several key steps:
Formation of the Imidazopyridine Core: The process starts by reacting 2-amino-5-methylpyridine (B29535) with a suitable α-haloketone, such as 2-bromo-1-phenylethan-1-one, to form the 6-methyl-2-phenylimidazo[1,2-a]pyridine (B89761) core. This cyclization reaction is a well-established method for creating this heterocyclic system. nih.gov
Introduction of the Acetamide (B32628) Side Chain: The next crucial step is the introduction of the N,N-dimethylacetamide group at the C3 position of the imidazopyridine ring. This can be achieved through various methods, such as the Vilsmeier-Haack reaction to introduce a formyl group, which is then converted to the final acetamide side chain. jocpr.com A more direct approach involves reacting the imidazopyridine core with a suitable reagent like 2-chloro-N,N-dimethylacetamide.
N-Oxidation: The final step in forming the core structure is the N-oxidation of the imidazopyridine ring system. This is typically achieved by treating the synthesized Zolpidem analogue with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. mdpi.com Spectroscopic analysis, particularly NMR, is used to confirm that the oxidation has occurred at the intended nitrogen atom. mdpi.comresearchgate.netmdpi.com
Precision Deuterium (B1214612) Incorporation for the Generation of Stable Isotope-Labeled Internal Standards
The primary function of Desmethylphenyl-methyl Zolpidem N-Oxide-d6 is to serve as an internal standard. For this purpose, stable isotopes like deuterium must be incorporated into the molecule. The stability and position of these labels are critical to prevent back-exchange with protons from the solvent or matrix, which would compromise analytical accuracy. sigmaaldrich.comacanthusresearch.com
Regioselectivity—the control over the exact position of the deuterium labels—is paramount. While methods like microwave-enhanced H/D exchange can introduce deuterium broadly across a molecule, a more precise and common strategy for this type of standard is to use a deuterated building block during the synthesis. nih.gov
For this compound, the 'd6' designation almost universally refers to the two methyl groups on the acetamide side chain. The most effective and highly regioselective method to achieve this is to use deuterated dimethylamine (B145610), (CD₃)₂NH, during the synthesis of the acetamide moiety. For instance, if the synthesis proceeds through an acid chloride intermediate (e.g., 2-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetyl chloride), reacting it with N,N-dimethyl-d6-amine directly installs the deuterated group with perfect regioselectivity and no risk of isotopic scrambling at other positions. acanthusresearch.com This synthetic choice ensures the deuterium atoms are located on carbon atoms adjacent to a nitrogen but not an acidic proton, providing high stability against exchange. acanthusresearch.com
Once synthesized, the isotopic integrity of the standard must be rigorously assessed. This involves determining the isotopic purity and the enrichment factor. Isotopic enrichment refers to the percentage of a specific isotope (e.g., deuterium) at a given labeled position, while isotopic purity (or species abundance) refers to the percentage of molecules that contain the desired number of deuterium atoms. isotope.com
Table 1: Example Isotopic Distribution for a Research Grade Standard
| Isotopologue | Mass Difference | Relative Abundance (%) |
| d0 (Unlabeled) | M | < 0.1% |
| d1 | M+1 | < 0.1% |
| d2 | M+2 | < 0.1% |
| d3 | M+3 | ~0.5% |
| d4 | M+4 | ~1.0% |
| d5 | M+5 | ~2.5% |
| d6 (Target) | M+6 | > 95% |
This interactive table illustrates a typical isotopic distribution profile for a deuterated standard, where the vast majority of the compound exists as the target d6 species.
Nuclear Magnetic Resonance (NMR) spectroscopy complements MS data by confirming the location of the deuterium labels. In ¹H NMR, the absence of a signal corresponding to the N,N-dimethyl protons would confirm successful deuteration at that site.
Advanced Spectroscopic and Chromatographic Methods for Synthetic Product Verification
Before the compound can be used as a certified standard, its chemical purity and structural identity must be unequivocally confirmed using a combination of chromatographic and spectroscopic techniques. nih.gov
Chromatographic Verification: High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection (LC-MS), is used to determine the chemical purity of the final product. nih.govresearchgate.netresearchgate.net The method is designed to separate the target compound from any starting materials, by-products, or other impurities. A high-purity sample should yield a single, sharp, and symmetrical peak in the chromatogram. jocpr.com LC-MS is particularly powerful as it provides both retention time and mass-to-charge ratio data simultaneously. rsc.orgwa.gov
Table 2: Illustrative HPLC Method Parameters for Analysis
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 100 x 4.6 mm, 3.5 µm) researchgate.net |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Ammonium Acetate Buffer researchgate.net |
| Flow Rate | 0.5 - 1.0 mL/min researchgate.net |
| Detection | UV at ~245 nm or ~294 nm researchgate.netresearchgate.net |
| Internal Standard | Diazepam-d5 (during method development) wa.gov |
This interactive table outlines typical parameters for an HPLC method used to verify the purity of Zolpidem analogues.
Spectroscopic Verification: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for definitive structural confirmation.
Mass Spectrometry: High-resolution mass spectrometry confirms the elemental composition by providing a highly accurate mass measurement that corresponds to the chemical formula of this compound. Tandem MS (MS/MS) is used to generate a fragmentation pattern, which acts as a structural fingerprint and helps confirm the connectivity of the atoms, including the location of the deuterated moiety. nih.gov
NMR Spectroscopy: ¹H and ¹³C NMR spectra provide a complete map of the molecule's carbon-hydrogen framework. rsc.orgphyschemres.org For the deuterated standard, the ¹H NMR spectrum would be notable for the absence of the signal for the N,N-dimethyl protons. The ¹³C NMR would show the signals for the deuterated methyl carbons, often appearing as a multiplet with a lower intensity due to coupling with deuterium. mdpi.com These spectral data, when compared to the non-labeled analogue, provide conclusive evidence of the structure and the success of the regioselective deuteration. physchemres.org
Through this rigorous combination of strategic synthesis and multi-faceted analysis, this compound is produced as a reliable and high-purity internal standard, indispensable for modern analytical toxicology and pharmacokinetic research.
In Vitro and in Silico Investigations into Zolpidem Analogous Metabolic Pathways
Enzymatic N-Oxidation Mechanisms of Tertiary Amine-Containing Imidazopyridine Structures
The imidazopyridine nucleus, a core component of zolpidem, contains a tertiary amine that is susceptible to enzymatic N-oxidation. mdpi.com This metabolic route can be catalyzed by two major superfamilies of enzymes: Cytochrome P450s and Flavin-Containing Monooxygenases.
The Cytochrome P450 (CYP) system is the principal catalyst for the oxidative metabolism of zolpidem. nih.gov While the most prominent metabolic reactions are hydroxylations at the methyl groups, oxidation of the imidazopyridine ring also occurs. drugbank.comscialert.net In vitro studies using human liver microsomes and cDNA-expressed recombinant enzymes have identified several CYP isoforms responsible for zolpidem's biotransformation. nih.govnih.gov
CYP3A4 is the predominant isoform, contributing to approximately 60-61% of the net intrinsic clearance of zolpidem. nih.govnih.gov Other isoforms, including CYP2C9 (approx. 22%), CYP1A2 (approx. 14%), CYP2D6, and CYP2C19 (less than 3% combined), also participate in its metabolism. nih.govnih.gov These enzymes are primarily involved in forming alcohol derivatives through hydroxylation, which are then rapidly converted to carboxylic acids. nih.govresearchgate.net While direct N-oxidation by CYPs is a less common pathway for zolpidem compared to hydroxylation, it is a known reaction for other compounds with similar structures. researchgate.net The formation of an epoxide on the pyridine (B92270) ring has been suggested as an intermediate in some newly discovered metabolic pathways. nih.gov The contribution of these various enzymes highlights a multi-catalyst system, which has implications for the potential of drug-drug interactions. nih.govresearchgate.net
Table 1: Estimated Contribution of CYP Isoforms to Zolpidem Net Intrinsic Clearance This table is interactive. You can sort and filter the data.
| CYP Isoform | Estimated Contribution (%) | Primary Metabolic Reactions Noted |
|---|---|---|
| CYP3A4 | 61% | Formation of M-3, M-4, and M-11 metabolites. nih.gov |
| CYP2C9 | 22% | Formation of M-3 and M-4 metabolites. nih.gov |
| CYP1A2 | 14% | Formation of M-3 and M-4 metabolites. nih.gov |
| CYP2D6 | < 3% | Formation of M-3 and M-4 metabolites. nih.gov |
Flavin-containing monooxygenases (FMOs) are another class of enzymes that catalyze the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms in various xenobiotics. nih.govnih.gov FMOs utilize a flavin adenine (B156593) dinucleotide (FAD) peroxide reaction center to transfer an oxygen atom to the substrate. optibrium.com Unlike CYPs, the catalytic cycle of FMOs is independent of substrate binding, and they are generally not susceptible to induction by other drugs. nih.govnih.gov
The mechanism of FMOs makes them well-suited to catalyze the N-oxidation of tertiary amines, such as the one present in the imidazopyridine structure of zolpidem analogs. mdpi.commdpi.com This reaction would lead to the formation of N-oxide metabolites. While the metabolism of zolpidem is dominated by CYP-mediated pathways, the potential contribution of FMOs should not be overlooked, as FMOs and CYPs can have overlapping substrate specificities but may produce distinct metabolites. nih.gov The relative contribution of FMOs versus CYPs in the N-oxidation of a specific compound can be species- and tissue-dependent. nih.gov Therefore, FMOs represent a plausible enzymatic pathway for the formation of N-oxide derivatives of zolpidem and its analogs.
Elucidation of Demethylation Pathways Affecting Phenyl-Methyl Substituents in Zolpidem Analogs
A primary metabolic route for zolpidem involves the oxidation of the methyl groups on both the phenyl and imidazopyridine moieties. drugbank.comscialert.net The oxidation of the methyl group on the phenyl ring is of particular significance, as it leads to the formation of the major urinary metabolite. researchgate.netoup.com
This pathway proceeds in two steps:
Hydroxylation: The methyl group on the phenyl ring is first hydroxylated to form an alcohol intermediate, known as hydroxymethylphenylzolpidem (Metabolite M1). scialert.net
Oxidation: This alcohol metabolite is then further oxidized to a carboxylic acid, zolpidem phenyl-4-carboxylic acid (ZCA or Metabolite M2). drugbank.comscialert.net
ZCA is the most abundant metabolite found in urine and its detection is a reliable indicator of zolpidem intake, often more so than the parent drug due to zolpidem's short half-life. oup.comjohnshopkins.eduoup.com A similar two-step oxidation occurs on the methyl group of the imidazopyridine ring, producing hydroxymethylimidazopyridinezolpidem (M3) and the subsequent carboximidazopyridinezolpidem (M4). scialert.net The formation of these carboxy-metabolites represents a "desmethylation" pathway in the sense that the methyl group is chemically modified into a carboxyl group.
Table 2: Major Metabolites of Zolpidem via Methyl Group Oxidation This table is interactive. You can sort and filter the data.
| Metabolite Name | Precursor | Site of Metabolism | Metabolic Reaction |
|---|---|---|---|
| Hydroxymethylphenylzolpidem (M1) | Zolpidem | Phenyl Ring Methyl Group | Hydroxylation |
| Zolpidem phenyl-4-carboxylic acid (ZCA/M2) | M1 | Phenyl Ring Methyl Group | Oxidation |
| Hydroxymethylimidazopyridinezolpidem (M3) | Zolpidem | Imidazopyridine Ring Methyl Group | Hydroxylation |
Application of In Vitro Systems for Metabolic Pathway Elucidation
In vitro models are indispensable for studying drug metabolism, allowing for the controlled investigation of enzymatic reactions outside of a living organism. researchgate.net
Human liver microsomes (HLMs) are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs. researchgate.net They are a standard tool for studying the biotransformation of compounds like zolpidem. nih.govnih.govresearchgate.net In a typical HLM experiment, the drug is incubated with the microsomes in the presence of necessary cofactors (like NADPH), and the formation of metabolites is monitored over time. nih.gov This system allows for the determination of key kinetic parameters, such as Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax), which describe the efficiency of the metabolic process. nih.gov
To identify the specific enzymes responsible for a given metabolic reaction, two primary approaches are used:
Chemical Inhibition: Specific chemical inhibitors for different CYP isoforms are added to the HLM incubation. A reduction in the formation of a metabolite in the presence of an inhibitor (e.g., ketoconazole (B1673606) for CYP3A4) points to the involvement of that specific isoform. nih.govnih.gov
Recombinant Enzymes: Individual human CYP enzymes are expressed in cellular systems, such as cDNA-transfected human lymphoblastoid cells or insect cells. nih.govnih.gov Incubating the drug with these individual recombinant enzymes allows for the direct confirmation of which isoforms can produce which metabolites. nih.gov Studies on zolpidem have used microsomes containing individually expressed CYP1A2, 2C9, 2C19, 2D6, and 3A4 to confirm their roles in its metabolism. nih.govnih.gov Additionally, recombinant receptor systems, such as GABA(A) receptors expressed in HEK 293 cells, are used to study the pharmacological effects of the parent drug and its metabolites. nih.gov
The identification and quantification of metabolic products from in vitro studies rely on powerful analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method used for this purpose. johnshopkins.edunih.govnih.gov
This technology allows for the separation of the parent drug from its various metabolites via liquid chromatography, followed by their detection and structural elucidation using mass spectrometry. nih.gov The use of tandem mass spectrometry (MS/MS) provides a high degree of specificity by monitoring characteristic fragmentation patterns of the analytes. nih.gov For example, researchers can screen for potential metabolites by looking for peaks that show a characteristic loss of a dimethylamine (B145610) group, a common fragmentation pattern for zolpidem. nih.gov
High-resolution mass spectrometry (HRMS), such as with Orbitrap® or quadrupole time-of-flight (QqTOF) instruments, provides highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. nih.govnih.gov These advanced methods have been instrumental in identifying not only the well-known metabolites of zolpidem but also novel ones, including dihydrodiol and cysteine adducts, which suggest previously unknown metabolic pathways. nih.gov
For accurate quantification, a stable isotope-labeled internal standard, such as a deuterated analog (e.g., zolpidem-d6), is added to the sample. nih.govnih.gov The compound "Desmethylphenyl-methyl Zolpidem N-Oxide-d6" represents such a standard, designed to mimic a specific metabolite chemically while being distinguishable by its mass, thereby ensuring precise measurement in complex biological matrices.
Computational Predictive Modeling for Xenobiotic Biotransformations
The biotransformation of xenobiotics, such as pharmaceutical compounds and their analogs, is a complex process primarily mediated by metabolic enzymes. Predicting the metabolic fate of these compounds is a critical aspect of drug discovery and development, as well as in the analysis of reference standards like this compound. Computational, or in silico, predictive modeling has emerged as a powerful tool to complement and guide in vitro and in vivo studies. These models leverage a range of algorithms and extensive databases of metabolic reactions to forecast potential metabolites and the enzymes responsible for their formation. frontiersin.orgnih.gov
A variety of in silico tools are available, each employing different methodologies. Some common approaches include expert systems, which are based on curated rules derived from known metabolic pathways, and machine learning models trained on large datasets of experimentally observed biotransformations. nih.gov Tools such as BioTransformer, Meteor, and the TIMES (Tissue Metabolism Simulator) model can predict a wide array of Phase I (oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions. frontiersin.org These platforms can generate lists of potential metabolites for a given parent compound, which can then be used to guide analytical screening efforts, for instance, in liquid chromatography-mass spectrometry (LC-MS) analyses. frontiersin.orgnih.gov The integration of physiologically based pharmacokinetic (PBPK) modeling with in vitro data further enhances the predictive power, allowing for the simulation of a compound's pharmacokinetic profile under various conditions. nih.govresearchgate.net
In Silico Identification of Potential N-Oxidation and Demethylation Sites
For a compound like this compound, which is an analog of zolpidem, in silico models would be employed to identify susceptible sites for key metabolic reactions such as N-oxidation and demethylation. Zolpidem itself undergoes extensive metabolism, primarily through oxidation and hydroxylation. nih.gov The principal metabolic pathways for zolpidem involve the oxidation of the methyl group on the phenyl ring and the methyl group on the imidazopyridine moiety. researchgate.net
In silico metabolism prediction tools analyze the chemical structure of a molecule to identify atoms or functional groups that are most likely to be targeted by metabolic enzymes. For N-oxidation, the models would identify the nitrogen atoms within the imidazopyridine ring system as potential sites. The likelihood of oxidation at a particular nitrogen would be scored based on factors like accessibility and electronic properties.
Similarly, for demethylation, which is a form of oxidation, the models would pinpoint the N,N-dimethylamino group as a primary site for metabolic attack. The software would predict the formation of a desmethyl metabolite, which could then undergo further oxidation. The deuteration (d6) at the N,N-dimethyl group in this compound would also be a factor considered by more advanced models, as the heavier isotopes can influence the rate of metabolism (the kinetic isotope effect), though the primary sites of metabolic attack would likely remain the same as for the non-deuterated analog.
The table below illustrates the types of predictions that in silico tools would generate for a zolpidem-like structure, highlighting potential sites for N-oxidation and demethylation.
| Metabolic Reaction | Potential Site on Zolpidem Analog | Predicted Metabolite Type |
| N-Oxidation | Imidazopyridine Nitrogen | N-Oxide Metabolite |
| N-Demethylation | N,N-dimethylamino group | Desmethyl Metabolite |
| Phenyl Methyl Oxidation | Methyl group on the phenyl ring | Hydroxymethyl Metabolite |
| Imidazopyridine Methyl Oxidation | Methyl group on the imidazopyridine ring | Hydroxymethyl Metabolite |
Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions in Zolpidem Metabolism
To gain a deeper, mechanistic understanding of how a compound like a zolpidem analog interacts with metabolic enzymes, researchers utilize molecular docking and molecular dynamics (MD) simulations. fortunejournals.com These computational techniques provide atomic-level insights into the binding of a substrate to the active site of an enzyme, such as the various cytochrome P450 (CYP) isoforms that are known to metabolize zolpidem. nih.govdrugbank.comnih.gov
Molecular docking predicts the preferred orientation of a ligand (the substrate) when it binds to a receptor (the enzyme's active site). The output is a binding score or energy that estimates the affinity of the substrate for the enzyme. For zolpidem, docking studies would be performed with the crystal structures of key metabolizing enzymes like CYP3A4, CYP2C9, and CYP1A2. drugbank.comdrugbank.com The results would reveal how the zolpidem molecule fits into the active site and which functional groups are positioned closest to the enzyme's catalytic center (the heme group in CYPs), thus predicting the most likely sites of metabolism.
Following docking, molecular dynamics simulations can be run to observe the dynamic behavior of the enzyme-substrate complex over time. fortunejournals.comnih.gov MD simulations provide a more realistic representation of the biological system by modeling the movements and interactions of all atoms in the complex. nih.gov These simulations can confirm the stability of the binding pose predicted by docking and can reveal conformational changes in both the enzyme and the substrate upon binding. fortunejournals.comnih.gov For instance, an MD simulation could show how the active site of CYP3A4 accommodates the zolpidem molecule, bringing the phenyl methyl group into close proximity with the heme iron for oxidation.
The table below summarizes the key information derived from these simulation techniques in the context of zolpidem metabolism.
| Computational Technique | Information Provided | Relevance to Zolpidem Metabolism |
| Molecular Docking | - Predicted binding pose of zolpidem in the enzyme active site- Binding affinity scores for different CYP isozymes | - Identifies the most likely orientation for metabolic attack- Helps explain the relative contribution of different CYPs to overall metabolism |
| Molecular Dynamics Simulation | - Stability of the enzyme-substrate complex over time- Conformational changes upon binding- Solvent accessibility and interaction networks | - Confirms the viability of the docked pose- Provides insights into the flexibility of the active site and substrate- Elucidates the detailed mechanism of substrate recognition and binding |
By combining these in silico approaches, a comprehensive picture of the metabolic profile of a xenobiotic like this compound can be constructed, guiding further in vitro experimentation and analysis.
Applications in Advanced Analytical Research and Quantitative Metabolomics
Implementation of Desmethylphenyl-methyl Zolpidem N-Oxide-d6 as a Definitive Internal Standard
The core function of an internal standard is to correct for the loss of analyte during sample preparation and for variations in instrument response. synzeal.com A stable isotope-labeled internal standard is considered the gold standard because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement in the mass spectrometer. evitachem.com
In research settings, such as in vitro biotransformation assays using human liver microsomes or animal disposition studies, the quantification of drug metabolites is crucial for understanding pharmacokinetics. cerilliant.comoup.com For instance, studies investigating the metabolism of zolpidem have identified several key metabolites, including zolpidem phenyl-4-carboxylic acid (ZCA), which is a major urinary metabolite. oup.com When analyzing these metabolites in complex biological matrices like urine, plasma, or tissue homogenates, the use of a deuterated internal standard is essential.
While specific data for this compound is not publicly available, we can infer its application from similar compounds. For example, in a study determining zolpidem compliance, Zolpidem-d6 and ZCA-d6 were used as internal standards for the quantification of zolpidem and ZCA in human urine. oup.com The internal standards were added to the samples before a solid-phase extraction (SPE) procedure, ensuring that any analyte loss during extraction was accounted for. oup.com
Table 1: Hypothetical Application of this compound in an In Vitro Biotransformation Assay
| Parameter | Value |
| Biological Matrix | Human Liver Microsomes |
| Analyte | Zolpidem N-Oxide |
| Internal Standard | This compound |
| Incubation Time | 60 minutes |
| Quenching Solution | Acetonitrile (B52724) |
| Extraction Method | Protein Precipitation |
| Analytical Technique | UHPLC-MS/MS |
This table illustrates a potential experimental setup where this compound would be pivotal for the accurate quantification of the zolpidem N-oxide metabolite.
In high-throughput screening environments, analytical methods must be robust and reproducible. The use of a SIL internal standard like this compound would significantly contribute to achieving the stringent validation criteria required for such methods. Method validation typically assesses linearity, accuracy, precision, and stability.
For example, a validated LC-MS/MS method for zolpidem and its metabolite ZCA in urine demonstrated excellent interday precision (2.4–3.7% relative standard deviation) and accuracy (100–107% of target) through the use of deuterated internal standards. oup.comjohnshopkins.edu These values underscore the effectiveness of SIL internal standards in compensating for analytical variability.
Table 2: Typical Validation Parameters Benefiting from a SIL Internal Standard
| Validation Parameter | Typical Acceptance Criteria | Role of this compound |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | Corrects for systematic errors in sample processing and instrument response. |
| Precision | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ) | Minimizes the impact of random variations, leading to more consistent results. |
| Matrix Effect | Consistent analyte/IS peak area ratio across different lots of matrix | The co-eluting SIL-IS experiences similar ionization suppression/enhancement as the analyte, normalizing the response. |
| Recovery | Consistent and reproducible | The ratio of analyte to IS response corrects for incomplete or variable extraction efficiency. |
LLOQ: Lower Limit of Quantification
Development and Validation of State-of-the-Art Chromatographic and Mass Spectrometric Methodologies
The analysis of zolpidem and its metabolites heavily relies on the coupling of liquid chromatography with tandem mass spectrometry, which offers high sensitivity and selectivity.
UHPLC systems provide faster analysis times and better resolution compared to conventional HPLC. When coupled with a tandem mass spectrometer, specific precursor-to-product ion transitions can be monitored for the analyte and its SIL internal standard (Multiple Reaction Monitoring or MRM).
A hypothetical UHPLC-MS/MS method for the detection of zolpidem N-oxide using this compound would involve optimizing parameters such as the chromatographic column, mobile phase composition, and mass spectrometric conditions (e.g., collision energy, declustering potential). For instance, a rapid 1.8-minute UHPLC-MS/MS method has been developed for zolpidem and ZCA, showcasing the efficiency of modern analytical techniques. oup.com
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, enabling the identification of unknown metabolites. In metabolite profiling studies, HRMS can distinguish between compounds with very similar masses. The use of a SIL internal standard like this compound in conjunction with HRMS would aid in data processing and increase confidence in metabolite identification by providing a stable reference point in the complex chromatogram.
Advanced Sample Preparation Techniques and Strategies in Analytical Research
The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances. Common techniques include:
Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating analytes from biological fluids. Different sorbents can be used depending on the chemical properties of the analyte. For zolpidem and its metabolites, mixed-mode SPE columns have been shown to be effective. oup.com
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It is a classic and effective method for sample cleanup.
Protein Precipitation (PPT): This is a simpler and faster technique, often used in high-throughput settings, where a solvent like acetonitrile is added to precipitate proteins from plasma or serum samples.
In all these techniques, the internal standard, this compound, would be added at the very beginning of the workflow to accurately track the analyte through the entire process.
Future Research Directions and Translational Perspectives
Exploration of Novel or Minor Metabolic Pathways of Zolpidem Involving N-Oxidation and Demethylation
Zolpidem is known to be extensively metabolized in the human body, primarily through oxidation by various cytochrome P450 (CYP) enzymes. nih.gov The main pathways involve hydroxylation of the phenyl and imidazopyridine moieties, followed by further oxidation to form carboxylic acid derivatives. nih.govscialert.net Research has identified CYP3A4 as the principal enzyme, contributing to approximately 61% of the metabolic clearance, with significant roles also played by CYP2C9, CYP1A2, CYP2D6, and CYP2C19. nih.govnih.gov
Development of Innovative Analytical Probes for the Assessment of Metabolic Enzyme Activity and Specificity
To investigate the specific enzymes responsible for minor metabolic pathways like N-oxidation and demethylation, highly sensitive and specific analytical methods are required. The development of such methods relies heavily on the availability of pure analytical standards. Desmethylphenyl-methyl Zolpidem N-Oxide-d6 serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. oup.comoup.com
The use of a stable isotope-labeled (SIL) internal standard is critical for accurate quantification in complex biological matrices like plasma or urine. kcasbio.com Because the deuterated standard has nearly identical chemical properties to the non-labeled metabolite, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, effectively normalizing for variations in sample preparation and matrix effects. kcasbio.com This allows for precise measurement of the formation of the Desmethylphenyl-methyl Zolpidem N-Oxide metabolite in in-vitro systems, such as human liver microsomes or with specific recombinant CYP enzymes. nih.gov By using this tool, researchers can accurately determine the kinetic parameters (e.g., Km and Vmax) of the enzymatic reactions, identify specific CYP isoforms involved, and assess the inhibitory potential of other co-administered drugs on these specific pathways. nih.gov
Expansion of Deuterated Metabolite Libraries for Comprehensive Metabolomics and Pharmacokinetics Research
A single deuterated standard is powerful, but the expansion to comprehensive libraries of deuterated metabolites is a key step toward advancing metabolomics and pharmacokinetic research. sigmaaldrich.combruker.com Such a library for zolpidem would include deuterated versions of the parent drug and all its known major and minor metabolites.
Benefits of an Expanded Deuterated Library:
Comprehensive Pharmacokinetic Modeling: Allows for the simultaneous and accurate quantification of zolpidem and its various metabolites in a single analysis, providing a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. clearsynth.com
Metabolomics Studies: In metabolomics, these libraries are essential for the confident identification and quantification of metabolites, helping to uncover metabolic phenotypes associated with drug efficacy or adverse events. clearsynth.com
Kinetic Isotope Effect Studies: Deuteration at a site of metabolism can slow down the rate of the reaction (the deuterium (B1214612) kinetic isotope effect). nih.govnih.gov Systematically creating deuterated analogs can be a tool to study metabolic pathways and even develop new chemical entities with potentially improved pharmacokinetic profiles, such as a longer half-life or reduced formation of toxic metabolites. nih.govnih.gov
Table 1: Illustrative Components of a Zolpidem Deuterated Metabolite Library This interactive table showcases examples of compounds that would be essential in a comprehensive library for advanced zolpidem research.
| Compound Name | Role in Research |
|---|---|
| Zolpidem-d6 | Internal standard for parent drug quantification. |
| Zolpidem phenyl-4-carboxylic acid-d6 (ZCA-d6) | Internal standard for the major metabolite, crucial for compliance monitoring and extending the detection window. oup.comoup.com |
| Zolpidem 6-carboxylic acid-d6 (Z-d6) | Internal standard for another key carboxylic acid metabolite. researchgate.net |
| Hydroxymethylphenylzolpidem-d6 | Internal standard for the primary alcohol metabolite. |
| This compound | Internal standard for a specific, minor metabolite formed via demethylation and N-oxidation. |
The availability of these tools enables more robust and reliable bioanalytical methods, which are fundamental to both preclinical drug development and clinical pharmacology studies. kcasbio.com
Integration of Omics Technologies for a Holistic Understanding of Zolpidem Biotransformation and Related Drug Metabolism
The future of understanding drug metabolism lies in a systems biology approach, integrating multiple "omics" technologies. nih.govfrontiersin.org For zolpidem, combining genomics, transcriptomics, proteomics, and metabolomics can provide an unprecedentedly detailed view of its biotransformation.
Genomics and Metabolomics (mGWAS): By correlating genetic variations (e.g., single nucleotide polymorphisms or SNPs) in CYP enzyme genes with the measured levels of zolpidem metabolites in a population, researchers can identify genetic markers that predict how an individual will metabolize the drug. jhu.eduresearchgate.netnih.gov This could explain why some individuals clear the drug faster or are more prone to forming certain metabolites.
Transcriptomics and Proteomics: These technologies can measure the expression levels of specific metabolic enzymes (mRNA and protein levels, respectively) in tissues like the liver. nih.gov Integrating this data with metabolomic profiles can confirm the functional impact of genetic variations and help build more accurate predictive models of drug metabolism.
This integrated approach moves beyond studying single pathways in isolation. It aims to build a comprehensive map of the network of interactions between genes, proteins, and metabolites that govern the fate of zolpidem in the body. nih.gov Such a holistic understanding is the foundation of personalized medicine, where knowledge of a patient's "omic" profile could one day be used to tailor drug choice and dosage, optimizing efficacy and minimizing risk.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Desmethylphenyl-methyl Zolpidem N-Oxide-d6, and how can isotopic purity be validated?
- Answer : Synthesis typically involves deuteration at specific positions using precursor compounds like Zolpidem-N-Oxide. Isotopic purity (≥98%) is validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on deuterium incorporation at the N-oxide and methylphenyl groups. For quality control, researchers should cross-reference spectral data with non-deuterated analogs to confirm absence of isotopic dilution .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Answer : Stability studies should include accelerated degradation tests (e.g., exposure to light, humidity, and temperature extremes) followed by HPLC or LC-MS analysis. For example, a protocol might involve storing samples at 4°C, 25°C, and 40°C for 1–6 months, with degradation products quantified against a reference standard. Documentation must align with ICH guidelines for impurity profiling .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods are mandatory. Acute toxicity data (e.g., LD50) should inform spill management, with inert adsorbents used for containment. Researchers must also monitor for delayed symptoms (e.g., neurochemical effects) post-exposure, as highlighted in OSHA-compliant safety sheets .
Advanced Research Questions
Q. How can pharmacokinetic studies of this compound address discrepancies between in vitro and in vivo metabolic data?
- Answer : Discrepancies often arise from enzyme saturation or tissue-specific metabolism. A dual approach is recommended:
In vitro : Use hepatocyte or microsomal assays to identify primary metabolites (e.g., via CYP3A4/5 pathways).
In vivo : Conduct radiolabeled tracer studies in animal models, comparing plasma and tissue distribution via scintillation counting.
Statistical tools like ANOVA can resolve variability, while compartmental modeling clarifies absorption/elimination mismatches .
Q. What experimental designs are optimal for studying the compound’s interaction with GABAA receptors while minimizing confounding variables?
- Answer : Electrophysiological patch-clamp assays on recombinant α1β2γ2 GABAA receptors are gold-standard. Key steps:
- Use a double-blind, placebo-controlled crossover design (as in ) to reduce bias.
- Control for endogenous modulators (e.g., allopregnanolone) via serum-free media.
- Validate receptor subtype specificity using antagonists like flumazenil. Data should be normalized to baseline currents and analyzed with non-linear regression .
Q. How can researchers resolve contradictions in neurobehavioral data from animal models treated with this compound?
- Answer : Contradictions may stem from dose-dependent effects or species-specific pharmacokinetics. A tiered strategy:
Dose-response curves : Establish thresholds for anxiolytic vs. sedative effects.
Species comparison : Test parallel cohorts of rodents and non-human primates.
Biomarker correlation : Link plasma concentrations to EEG-measured sleep architecture changes (e.g., slow-wave sleep enhancement).
Meta-analyses of raw datasets (shared via repositories) improve reproducibility .
Q. What analytical techniques are most robust for quantifying trace metabolites of this compound in complex biological matrices?
- Answer :
Methodological Resources
- Data Analysis : For spectral deconvolution, use software like MZmine 3.0 (open-source) or Thermo Fisher’s Compound Discoverer. Always apply false-discovery-rate correction for high-throughput datasets .
- Ethical Compliance : Non-clinical studies must adhere to ARRIVE 2.0 guidelines, including randomization and blinding protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
